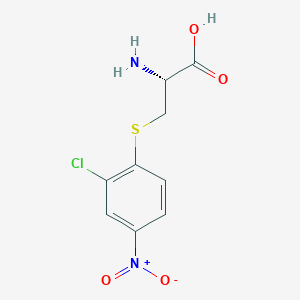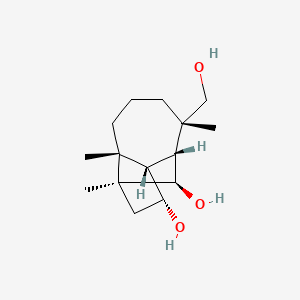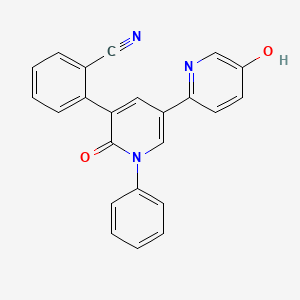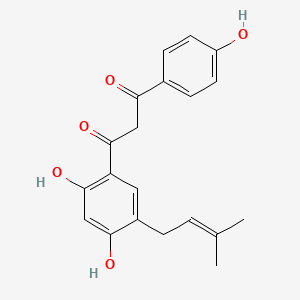
enokipodin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enokipodin C is a highly oxygenated cuparene-type sesquiterpene produced by the mushroom Flammulina velutipes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of enokipodin C involves several steps, including the construction of the quaternary carbon stereocenter on the cyclopentane ring. This has been a significant challenge for synthetic chemists due to the steric congestion around the quaternary carbon. Various research groups have developed different synthetic routes to overcome this challenge .
Industrial Production Methods: this compound is produced by Flammulina velutipes in a mycelial culture medium. The production of enokipodins, including this compound, has not been reported in other members of the genus Flammulina. Some strains of Flammulina rossica have also been confirmed to produce enokipodins in the culture medium .
Analyse Des Réactions Chimiques
Types of Reactions: Enokipodin C undergoes various chemical reactions, including oxidation and reduction. The compound is highly oxygenated, which makes it reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized compounds .
Applications De Recherche Scientifique
Enokipodin C has been studied for its antimicrobial properties. It has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to inhibit the proliferation of the malarial parasite Plasmodium falciparum, indicating its potential use in antimalarial treatments .
Mécanisme D'action
The mechanism of action of enokipodin C involves the inhibition of cell wall synthesis in bacteria. Docking studies have indicated that the main targets of this compound are alanine racemase and D-alanyl-D-alanine synthetase, which are essential for bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Enokipodin C is one of four enokipodins (A, B, C, and D) produced by Flammulina velutipes. These compounds are highly oxygenated cuparene-type sesquiterpenes. Enokipodins B and D are oxidized compounds of enokipodins A and C, respectively. Enokipodin B has shown the strongest antimicrobial activity among the four types of enokipodins .
List of Similar Compounds:- Enokipodin A
- Enokipodin B
- Enokipodin D
This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its biological activity .
Propriétés
Numéro CAS |
359701-26-1 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1R,9R,11R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9,11-triol |
InChI |
InChI=1S/C15H20O4/c1-8-5-11-9(6-10(8)16)14(4)12(17)7-15(18,19-11)13(14,2)3/h5-6,12,16-18H,7H2,1-4H3/t12-,14+,15-/m1/s1 |
Clé InChI |
DHKFEYFQGRWJNR-VHDGCEQUSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1O)[C@]3([C@@H](C[C@](C3(C)C)(O2)O)O)C |
SMILES canonique |
CC1=CC2=C(C=C1O)C3(C(CC(C3(C)C)(O2)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


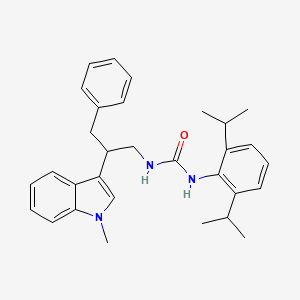


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
